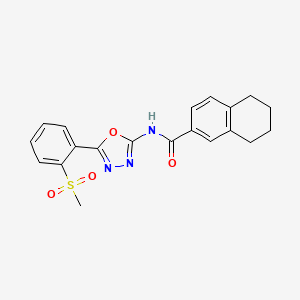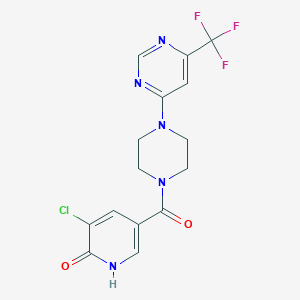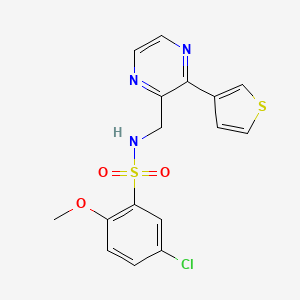
3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid” seems to be a complex organic molecule. It likely contains an indolizine core, which is a bicyclic structure consisting of a fused pyridine and pyrrolidine ring . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Aplicaciones Científicas De Investigación
Anticancer Applications
A study highlighted the synthesis of functionalized amino acid derivatives related to the structure , evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxic effects, particularly against ovarian and oral cancers, suggesting their potential in designing new anticancer agents (Vivek Kumar et al., 2009).
Organic Synthesis and Mechanistic Insights
Research on the solvent-dependent reactions of related compounds with enamines revealed the possibility of divergent synthesis pathways, leading to the formation of various heterocyclic structures. This study provides valuable insights into the mechanisms of such reactions and their application in synthesizing complex molecules (E. Rossi et al., 2007).
Development of Bioconjugates
Another study focused on the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, aiming to develop carbon monoxide-releasing molecule (CORM)-peptide nucleic acid bioconjugates for biosensing and biomedical applications. This research underscores the potential of such compounds in creating novel therapeutic and diagnostic tools (Caroline Bischof et al., 2013).
Antimicrobial Activity
A study synthesized N-substituted-β-amino acid derivatives containing various moieties, including those structurally related to the compound , and tested their antimicrobial activity. Several synthesized compounds showed significant antimicrobial and antifungal activities, indicating their potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Synthesis of Heterocyclic Structures
Research demonstrated the synthesis of 3-amino(alkoxy)-2,4-dioxo-1,3-oxazolidine-5-carboxylates from tartronic esters, showcasing the versatility of related compounds in synthesizing heterocyclic structures. These compounds are related to fungicides, highlighting their potential in agricultural applications (T. Kurz & D. Geffken, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-11(13(18)19)12-6-4-5-7-17(10)12/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGBBFYYDHCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2N1CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)


![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)